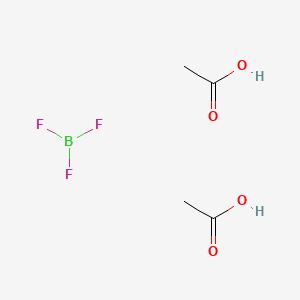

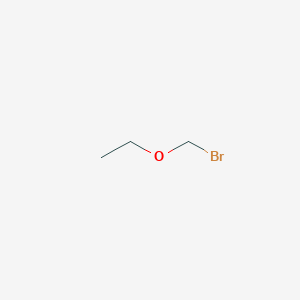

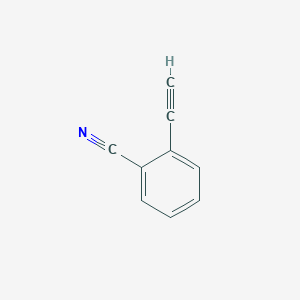

![molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3](/img/structure/B1338462.png)

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tandem Ring Opening and Oximation

The study described in paper focuses on the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate, resulting in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. This process involves tandem ring opening and oximation. The molecular structures of the products were confirmed using NMR and X-ray techniques, and their conformational features were analyzed through molecular dynamics simulation studies.

Synthesis and Antidepressant Activity

Paper explores the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and their potential antidepressant activity. These derivatives were tested for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). The study identified a subset of compounds with significant neurotransmitter uptake inhibition, particularly those with halogen or methoxy substituents on the aryl ring. The antidepressant activity was assessed using rodent models, and compound 4, known as venlafaxine, showed promising results and is undergoing clinical evaluation.

SAR of 1-Alkyl-2-phenylethylamine Derivatives

In paper , the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives are presented. These derivatives were designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride (NE-100). The study suggests that the alkyl group on the 1-position carbon plays a crucial role similar to one of the propyl groups on the aminic nitrogen of NE-100. Compounds such as NE-537 and NE-535 showed potent and selective sigma(1) receptor affinity.

Conformational Analysis of Phenoxyalkylamines

Paper conducts a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which have high 5-HT2 receptor binding affinity. The study used systematic search methods to analyze the compounds and identified differences in N--O distances that correlated with their binding affinity. A probable active conformation was proposed based on the superimposition of stable conformations over a rigid molecule, mianserin. Additionally, the study examined the impact of stereochemistry on binding activity, finding that the energetically favorable order of stable conformations could explain the relationship between stereochemistry and binding affinity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Hydroxylamine derivatives have been explored for their reactivity and potential in organic synthesis. For instance, the tandem ring-opening and oximation reaction of ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate by hydroxylamine hydrochloride leads to the formation of complex hydroxyimino derivatives. This process showcases the utility of hydroxylamine in synthesizing novel compounds with potential biological activity (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Role in Heterocyclic Chemistry

Hydroxylamine is instrumental in the synthesis of heterocyclic compounds. The reactivity of hydroxylamine or hydrazines with certain substrates can yield isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating the versatility of hydroxylamine in constructing heterocyclic frameworks with potential applications in pharmaceuticals and materials science (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Advanced Oxidation Processes

Hydroxylamines play a significant role in advanced oxidation processes, serving as precursors or intermediates in the synthesis of environmentally relevant compounds. The study on the stability of hydroxylamino- and amino-intermediates from the reduction of nitroaromatic compounds to amines highlights the importance of hydroxylamines in environmental chemistry and bioremediation strategies (Wang, Zheng, & Hughes, 2004).

Catalysis and Material Science

In catalysis, hydroxylamine derivatives have been used as ligands or catalysts themselves. For example, the Pd-catalyzed O-arylation of ethyl acetohydroximate to synthesize O-arylhydroxylamines demonstrates the potential of hydroxylamine derivatives in facilitating cross-coupling reactions, an essential process in the synthesis of complex organic molecules (Maimone & Buchwald, 2010).

Environmental Monitoring and Assessment

Hydroxylamine and its derivatives are also relevant in environmental monitoring. The development of electrochemical sensors based on hydroxylamine for the simultaneous determination of hydroxylamine and phenol showcases the application of hydroxylamine in environmental analysis and monitoring (Moghaddam, Beitollahi, Tajik, Malakootian, & Maleh, 2014).

Eigenschaften

IUPAC Name |

O-(2-phenylmethoxyethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGLSKQHZHTJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457529 |

Source

|

| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |

CAS RN |

139000-76-3 |

Source

|

| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

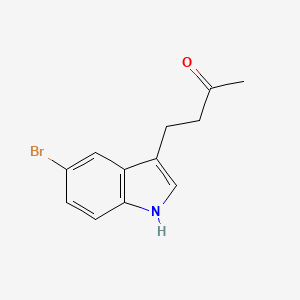

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)